Computed Lipophilicity Gradient Across the 4-Alkoxybenzohydrazide Homologous Series
Computed XLogP3 values for the 4-alkoxybenzohydrazide series reveal a consistent logP increase of approximately 0.5–1.5 units per methylene extension. 4-Butoxybenzohydrazide (XLogP3 = 2.6) exhibits a 2.4-unit higher lipophilicity compared to 4-methoxybenzohydrazide (XLogP3 = 0.2), and a 1.5-unit increase over 4-propoxybenzohydrazide (XLogP3 = 1.1). This represents a predicted >250-fold difference in octanol/water partition coefficient between the methoxy and butoxy derivatives, calculated from the logP difference (ΔlogP × log₁₀) [1].
| Evidence Dimension | Lipophilicity (XLogP3, computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 4-Methoxybenzohydrazide: XLogP3 = 0.2; 4-Ethoxybenzohydrazide: XLogP3 = 0.6; 4-Propoxybenzohydrazide: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +2.4 (vs. methoxy); +2.0 (vs. ethoxy); +1.5 (vs. propoxy) |
| Conditions | Computed via XLogP3 3.0 algorithm as reported in PubChem (PubChem release 2025.09.15); no experimental logP data identified for direct comparison [1]. |
Why This Matters
The >250-fold predicted lipophilicity difference directly impacts organic-phase solubility, membrane permeability in cell-based assays, and reverse-phase chromatographic retention, making indiscriminate homolog substitution a source of significant experimental variability.
- [1] National Center for Biotechnology Information. PubChem Compound Summaries: 4-Methoxybenzohydrazide (CID 76792, XLogP3=0.2), 4-Ethoxybenzohydrazide (CID 143561, XLogP3=0.6), 4-Propoxybenzohydrazide (CID 2063438, XLogP3=1.1), 4-Butoxybenzohydrazide (CID 313348, XLogP3=2.6). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-25). View Source
